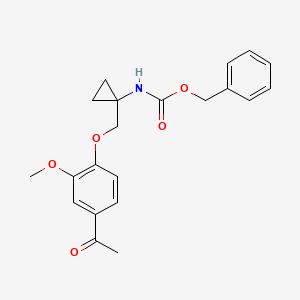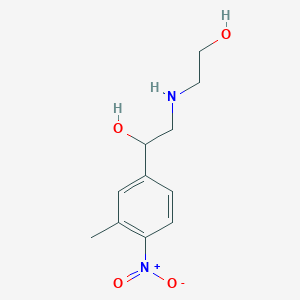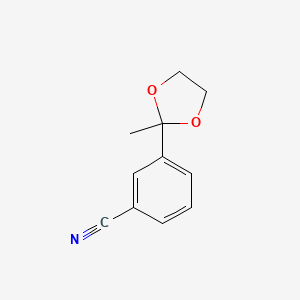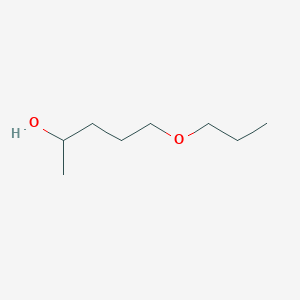
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol
概要
説明
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is a chiral compound that features an indazole ring system. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.
Chiral Center Formation: The chiral center at the ethane-1,2-diol moiety can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group or other substituents on the indazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield diketones, while reduction may produce primary or secondary alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring system can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The chiral center may also play a role in the compound’s selectivity and potency.
類似化合物との比較
Similar Compounds
1-Benzyl-1H-indazole: Lacks the ethane-1,2-diol moiety but shares the indazole core.
1-(1-Benzyl-1H-indazol-6-yl)ethanol: Similar structure but with a single hydroxyl group.
1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-dione: Oxidized form with ketone groups.
Uniqueness
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is unique due to its chiral center and the presence of both hydroxyl groups, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-(1-benzylindazol-6-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2 |
InChIキー |
LHGBMYWQZPPPHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-5-methylpyrimido[1,6-a]indol-1(2H)-one](/img/structure/B8321953.png)


![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethylamide](/img/structure/B8321972.png)

![2-[(Oxan-4-yl)amino]pyrimidine-5-carboxylic Acid](/img/structure/B8321982.png)
![N-[2-(2-Methoxyphenoxy)ethyl]-N-methyl-1,3-propanediamine](/img/structure/B8321993.png)




![N4-[(4-fluorophenyl)methyl]-4,5-pyrimidinediamine](/img/structure/B8322016.png)

![2-[2-Methyl-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B8322041.png)
